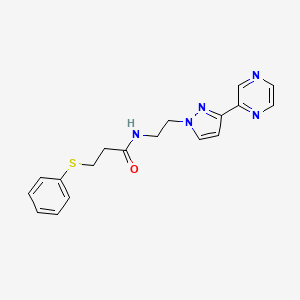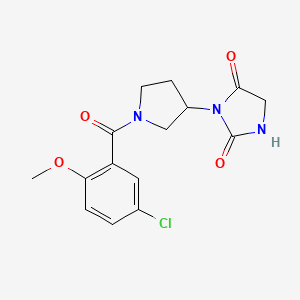
1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a derivative of the benzoxazine class of heterocyclic compounds. Benzoxazines are known for their applications in synthesizing oxygen-functionalized aromatic compounds and have been studied for their potential use in various chemical reactions and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of benzoxazine derivatives, including those with various substituents, has been explored in several studies. A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives involves treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, which yields good results . Another approach for synthesizing 1,2-benzoxazines is the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol . These methods highlight the versatility and adaptability of benzoxazine synthesis.
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives can be complex, with various substituents affecting their properties and reactivity. For instance, the structure of 3,4-dihydro-2H-benz[1,3]oxazin-2-ones has been confirmed by X-ray structure analysis, demonstrating the reliability of synthetic methods in producing these compounds with precise structural configurations . The structural diversity of benzoxazines allows for a wide range of potential chemical applications.
Chemical Reactions Analysis
Benzoxazine compounds can undergo various chemical reactions, making them valuable intermediates. They can be used as precursors for functionalized o-quinone methides and multisubstituted phenols . The chemistry of heterocycles, including benzoxazines, involves the preparation of derivatives with different substituents, which can significantly alter their reactivity and the types of chemical reactions they can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents on the benzene ring, for example, can affect the yield and reactivity of these compounds . The antimicrobial and antioxidant activities of certain benzoxazine derivatives have been evaluated, indicating that these compounds can have significant biological properties . Additionally, the synthesis of azo-linked benzoxazine derivatives highlights the potential for creating compounds with unique properties suitable for various applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Structures
1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione plays a crucial role in the synthesis of various heterocyclic structures. It is utilized in the facile synthesis of imidazo[1,2-a]quinolines, an important class of compounds in medicinal chemistry. This synthesis involves reactions with substituted acetonitriles and leads to the production of imidazo[1,2-a]quinoline derivatives with significant yields, demonstrating its utility in creating complex molecular structures (Iminov et al., 2008).
Antimicrobial and Antioxidant Activities
This compound is key in the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides. Research indicates that these derivatives exhibit notable antimicrobial activity against various human bacterial pathogens and possess antioxidant capabilities. Such properties make them valuable in the development of new antimicrobial and antioxidant agents (Sarmiento-Sánchez et al., 2014).
Synthesis of Substituted 4-Amino-1,2,4-Triazines
In the realm of medicinal chemistry, the reaction of this compound with thiocarbonohydrazide is significant. It leads to the production of 4-amino-6-(acylmethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-ones and 6-substituted 1,4-benzoxazine-2,3-diones, which are of interest for their potential pharmaceutical applications. These compounds are synthesized through a series of nucleophilic transformations, highlighting the versatility of this compound in creating pharmacologically relevant structures (Kobelev et al., 2019).
Building Blocks for Various Heterocyclic Compounds
The compound serves as a convenient building block for synthesizing a wide range of nitrogen-containing heterocycles, such as quinazolines, quinazolones, benzodiazepines, and quinolinones. These heterocycles have extensive applications in medicinal chemistry and drug design (Bogdanov & Mironov, 2016).
Wirkmechanismus
Target of Action
The primary target of 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is 2-oxopropyl-CoM reductase, carboxylating . This enzyme is found in the organism Xanthobacter autotrophicus .
Mode of Action
The compound interacts with its target by catalyzing the reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme M . This is followed by the carboxylation of the ketopropyl cleavage product .
Biochemical Pathways
It’s known that the compound plays a role in thecell redox homeostasis and propylene catabolic process .
Pharmacokinetics
It’s known that the compound is a small molecule .
Result of Action
The result of the compound’s action is the production of acetoacetate and free coenzyme M . These products are yielded from the carboxylation of the ketopropyl cleavage product .
Action Environment
It’s known that the compound is a small molecule , which suggests that it may be stable in various environments.
: DrugBank Online - 2-oxopropyl-CoM : DrugBank Online - 2-oxopropyl-CoM reductase, carboxylating
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-aminophenol with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": ["2-aminophenol", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "hydrogen peroxide"], "Reaction": ["Step 1: Dissolve 2-aminophenol in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour to form the sodium salt of 2-aminophenol.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for 4 hours. Cool the mixture and acidify with acetic acid to obtain the product, 3-oxo-3-phenylpropanoic acid ethyl ester.", "Step 3: Dissolve 3-oxo-3-phenylpropanoic acid ethyl ester in acetic anhydride and heat to reflux for 2 hours. Cool the mixture and add water to obtain the product, 1-(2-oxopropyl)-2-hydroxy-3-phenylpropan-1-one.", "Step 4: Dissolve 1-(2-oxopropyl)-2-hydroxy-3-phenylpropan-1-one in sulfuric acid and heat to reflux for 2 hours. Cool the mixture and add water to obtain the product, 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.", "Step 5: Oxidize 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with hydrogen peroxide in the presence of sulfuric acid to obtain the final product, 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione."] } | |
CAS-Nummer |
57384-79-9 |
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.196 |
IUPAC-Name |
1-(2-oxopropyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C11H9NO4/c1-7(13)6-12-9-5-3-2-4-8(9)10(14)16-11(12)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
XZRQDJDHQUVSKF-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C2=CC=CC=C2C(=O)OC1=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)
![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)
![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)
